Methylarsonate

Arsenic Speciation Toxicokinetics Biomonitoring

Procure Methylarsonate (CAS 51952-65-9) as an essential certified reference material for arsenic speciation. Its distinct intermediate metabolic profile—78% urinary recovery in 4 days with only 13% further methylation to DMA—makes it an indispensable, non-substitutable biomarker for occupational exposure monitoring via HPLC-ICP-MS. Unlike inorganic arsenic or DMA, MMA-specific calibration ensures accurate quantification, preventing toxicological hazard overestimation by at least a factor of 10 in environmental risk assessments. Ideal for labs conducting worker biomonitoring, aquatic toxicology, and food safety analysis per established regulatory frameworks.

Molecular Formula CH3AsO3-2
Molecular Weight 137.954 g/mol
CAS No. 51952-65-9
Cat. No. B1206947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylarsonate
CAS51952-65-9
Synonymsdisodium methanearsonate
methanearsonic acid
methylarsonate
methylarsonic acid
methylarsonous acid
monomethylarsonic acid
monomethylarsonic acid, ammonium, iron (3+) salt
monomethylarsonic acid, calcium salt (2:1)
monomethylarsonic acid, dimercury (1+) salt
monomethylarsonic acid, dipotassium salt
monomethylarsonic acid, disodium salt
monomethylarsonic acid, iron (2+) salt (3:2)
monomethylarsonic acid, iron salt
monomethylarsonic acid, monoammonium salt
monomethylarsonic acid, monocalcium salt
monomethylarsonic acid, monosodium salt
monomethylarsonic acid, zinc salt
monosodium methanearsonate
MSMA
sodium methanearsonate
Molecular FormulaCH3AsO3-2
Molecular Weight137.954 g/mol
Structural Identifiers
SMILESC[As](=O)([O-])[O-]
InChIInChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5)/p-2
InChIKeyQYPPRTNMGCREIM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylarsonate (CAS 51952-65-9): Product Specification and Procurement Overview for Analytical and Research Applications


Methylarsonate (CAS 51952-65-9), also referred to as monomethylarsonate (MMA) or methanearsonate, is a pentavalent organoarsenic compound with the molecular formula CH₃AsO₃²⁻ and a molecular weight of 137.95 g/mol . It exists as a water-soluble solid that is weakly acidic (pKa ~4.2), with a calculated logP of approximately -1.75 to -0.91 indicating high hydrophilicity and limited octanol-water partitioning [1]. Methylarsonate is a key intermediate in the biomethylation pathway of inorganic arsenic detoxification in mammals, formed via arsenite methyltransferase-catalyzed methylation of arsenite using S-adenosyl-L-methionine as the methyl donor [2]. It is routinely employed as a certified reference material for arsenic speciation analysis in environmental, food, and biological matrices [3].

Why Generic Substitution of Methylarsonate (CAS 51952-65-9) with Other Arsenic Species Compromises Experimental Validity


Methylarsonate cannot be substituted with inorganic arsenicals (arsenite or arsenate) or other organoarsenic species such as dimethylarsinate (DMA) or arsenobetaine due to fundamental differences in their in vivo metabolic fate, excretion kinetics, and toxicological profiles. Human volunteer studies demonstrate that following oral administration, the urinary excretion rate and total recovery of arsenic differ markedly among species, with MMA exhibiting a distinct elimination profile (78% recovery in 4 days) compared to inorganic arsenite (46%) and DMA (75%) [1]. Furthermore, the extent of in vivo biotransformation varies: DMA is excreted unchanged, whereas MMA undergoes limited (13%) methylation to DMA, and inorganic arsenic requires extensive methylation (75% of excreted arsenic) before elimination [2]. In ecotoxicological assessments, MMA demonstrates toxicity at least an order of magnitude lower than inorganic arsenic in dietborne exposures to aquatic organisms, underscoring that speciation—not merely total arsenic content—dictates biological outcome [3]. These species-specific differences render interchangeability scientifically invalid for any application requiring accurate quantification, metabolic tracing, or toxicity assessment.

Methylarsonate (CAS 51952-65-9): Quantified Differential Evidence Against Closest Analogs


Urinary Excretion Kinetics of Methylarsonate Versus Inorganic Arsenite and Dimethylarsinate in Humans

In a direct head-to-head human volunteer study, subjects ingested a single oral dose of 500 μg arsenic as sodium arsenite (Asi), monomethylarsonate (MMA), or dimethylarsinate (DMA). Methylarsonate demonstrated the fastest urinary excretion rate among the three species [1]. After 4 days, the cumulative urinary arsenic recovery was 78% for MMA, compared to 46% for inorganic arsenite and 75% for DMA [2]. This differential elimination profile establishes MMA as a distinct metabolic entity with pharmacokinetic behavior that cannot be extrapolated from inorganic arsenic data.

Arsenic Speciation Toxicokinetics Biomonitoring Metabolic Tracing

In Vivo Biotransformation Rate of Methylarsonate to Dimethylarsinate in Humans

In the same human volunteer study, the extent of in vivo biotransformation was quantified for each arsenic species. Methylarsonate undergoes limited further methylation, with only 13% converted to dimethylarsinate (DMA) [1]. In contrast, inorganic arsenite requires extensive methylation, with approximately 75% of the excreted arsenic appearing as methylated species (roughly one-third as MMA and two-thirds as DMA) [2]. Dimethylarsinate, conversely, is excreted entirely unchanged without further biotransformation [3]. This intermediate metabolic stability positions MMA as a unique tracer for assessing methylation capacity and pathway progression.

Xenobiotic Metabolism Methylation Efficiency Arsenic Detoxification Biomarker Validation

Comparative Acute Oral Toxicity of Methylarsonate Versus Inorganic Arsenic in Rodent Models

Based on toxicological assessments in rodent models, methylarsonate exhibits markedly lower acute oral toxicity compared to inorganic arsenic species. The oral LD50 for methylarsonate in rats is reported as 2,200 mg/kg [1]. This value substantially exceeds the typical oral LD50 range for inorganic arsenic trioxide in rats, which is approximately 14-20 mg/kg depending on the specific salt form and administration conditions [2]. This represents a difference of approximately two orders of magnitude in acute lethal dose, indicating that methylarsonate is substantially less acutely toxic via the oral route than its inorganic counterparts.

Toxicology Risk Assessment LD50 Organoarsenical Safety

Phytotoxicity of Methylarsonate Relative to Inorganic Arsenicals in Plant Uptake Models

In a controlled factorial experiment examining arsenic uptake and toxicity in turnip (Brassica rapa) under soilless culture conditions, four arsenic species were compared at three concentrations (1.0, 2.0, and 5.0 mg/L): arsenite, arsenate, methylarsonic acid (MMAA), and dimethylarsinic acid (DMAA). Organic arsenicals, and MMAA in particular, were clearly phytotoxic to this turnip cultivar [1]. Notably, both organic arsenicals (MMAA and DMAA) demonstrated higher upward translocation from roots to shoots than their inorganic counterparts, contributing to greater phytotoxicity and lower dry matter production in organic arsenic treatments [2]. This translocation differential has direct implications for food safety assessments, as both inner root and outer root skin arsenic concentrations exceeded the maximum limit set for food crops (1.0 mg/kg) [3].

Environmental Toxicology Phytoremediation Soil Contamination Arsenic Speciation

Aquatic Toxicity Ranking of Methylarsonate Versus Inorganic Arsenic in Dietborne Fish Exposures

In a 56-day dietborne exposure study using juvenile rainbow trout (Oncorhynchus mykiss) fed pellet diets containing arsenite, monomethylarsonate (MMA), or dimethylarsinate (DMA), MMA and DMA were found to be at least an order of magnitude less toxic than inorganic arsenic on the basis of concentration in the diet [1]. Furthermore, the organoarsenicals were also much less toxic on the basis of accumulation in the fish tissues [2]. This study underscores that speciation—not total arsenic concentration—determines toxicological outcome in aquatic food webs, and that generic assumptions based on inorganic arsenic toxicity would substantially overestimate the hazard posed by MMA in aquatic risk assessments [3].

Aquatic Toxicology Ecological Risk Assessment Bioaccumulation Dietary Exposure

Validated Application Scenarios for Methylarsonate (CAS 51952-65-9) in Research and Industrial Settings


Biomonitoring and Occupational Exposure Assessment via Urinary Arsenic Speciation

Methylarsonate serves as an essential calibration standard for quantifying MMA in human urine as part of occupational health surveillance programs. The 1981 human volunteer study by Buchet et al. established that MMA exhibits a distinct urinary excretion profile with 78% recovery within 4 days and limited (13%) further methylation to DMA [1]. This intermediate metabolic behavior makes urinary MMA concentration a specific and time-sensitive biomarker of recent inorganic arsenic exposure. Laboratories performing HPLC-ICP-MS or HPLC-HG-AAS analysis of urine specimens for worker biomonitoring must procure certified MMA reference materials to ensure accurate quantification of this key metabolite, which cannot be substituted with inorganic arsenic or DMA standards [2].

Environmental Fate and Aquatic Ecotoxicology Studies Requiring Species-Specific Quantification

In aquatic risk assessment frameworks, the order-of-magnitude difference in dietborne toxicity between inorganic arsenic and methylarsonate demonstrated in rainbow trout studies necessitates species-resolved analytical methods [1]. Environmental testing laboratories analyzing water, sediment, or biota samples from mining-impacted or industrially contaminated sites must employ MMA-certified reference materials for HPLC-ICP-MS calibration to accurately distinguish MMA from inorganic arsenic and other organoarsenicals. Failure to resolve these species leads to hazard overestimation by at least a factor of 10, with direct consequences for regulatory compliance and remediation decision-making [2].

Plant Uptake and Food Safety Research on Arsenic-Contaminated Agricultural Soils

Agricultural and food safety researchers investigating arsenic transfer from soil to edible crops require MMA standards to quantify the specific contribution of methylated arsenic species to plant tissue burdens. The 1999 turnip study by Carbonell-Barrachina et al. established that MMAA exhibits higher upward translocation from roots to shoots compared to inorganic arsenicals, contributing to elevated arsenic concentrations in edible portions that may exceed food safety limits of 1.0 mg/kg [1]. For laboratories analyzing crop samples from regions with historical arsenic-based pesticide use or geogenic arsenic contamination, accurate MMA quantification using certified reference standards is essential for distinguishing the more mobile organic arsenic fraction from less translocated inorganic arsenic [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylarsonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.